2-[[4-(4-Chlorophenyl)-5-diethoxyphosphinothioyloxy-1,2,4-triazol-3-yl]sulfanyl]acetonitrile
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Overview
Description
2-[[4-(4-Chlorophenyl)-5-diethoxyphosphinothioyloxy-1,2,4-triazol-3-yl]sulfanyl]acetonitrile is a complex organic compound with a unique structure that includes a chlorophenyl group, a triazole ring, and a phosphinothioyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4-Chlorophenyl)-5-diethoxyphosphinothioyloxy-1,2,4-triazol-3-yl]sulfanyl]acetonitrile typically involves multiple steps. One common method includes the reaction of 4-chlorophenylhydrazine with diethyl phosphorochloridothioate to form an intermediate, which is then reacted with acetonitrile and a base to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(4-Chlorophenyl)-5-diethoxyphosphinothioyloxy-1,2,4-triazol-3-yl]sulfanyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
2-[[4-(4-Chlorophenyl)-5-diethoxyphosphinothioyloxy-1,2,4-triazol-3-yl]sulfanyl]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[4-(4-Chlorophenyl)-5-diethoxyphosphinothioyloxy-1,2,4-triazol-3-yl]sulfanyl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit enzymes involved in cell division, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-(4-Chlorophenyl)-5-methoxy-1,2,4-triazol-3-yl]sulfanyl]acetonitrile
- 2-[[4-(4-Chlorophenyl)-5-ethoxy-1,2,4-triazol-3-yl]sulfanyl]acetonitrile
Uniqueness
2-[[4-(4-Chlorophenyl)-5-diethoxyphosphinothioyloxy-1,2,4-triazol-3-yl]sulfanyl]acetonitrile is unique due to the presence of the diethoxyphosphinothioyloxy group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H16ClN4O3PS2 |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-diethoxyphosphinothioyloxy-1,2,4-triazol-3-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C14H16ClN4O3PS2/c1-3-20-23(24,21-4-2)22-13-17-18-14(25-10-9-16)19(13)12-7-5-11(15)6-8-12/h5-8H,3-4,10H2,1-2H3 |
InChI Key |
QSVVARLCGOVTAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NN=C(N1C2=CC=C(C=C2)Cl)SCC#N |
Origin of Product |
United States |
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